(5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC17926482
Molecular Formula: C22H23FN2O2S
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H23FN2O2S |
|---|---|
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | (5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C22H23FN2O2S/c1-5-27-19-10-14(4)15(11-18(19)13(2)3)12-20-21(26)25-22(28-20)24-17-8-6-16(23)7-9-17/h6-13H,5H2,1-4H3,(H,24,25,26)/b20-12+ |
| Standard InChI Key | SUMSZSUVEGKVKW-UDWIEESQSA-N |
| Isomeric SMILES | CCOC1=C(C=C(C(=C1)C)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)F)S2)C(C)C |
| Canonical SMILES | CCOC1=C(C=C(C(=C1)C)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)C(C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name (5E)-5-[(4-ethoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one reflects its stereochemistry and substituent arrangement. The E configuration at the C5 position indicates trans geometry across the methylidene double bond. The molecular formula is C₂₃H₂₄FN₂O₂S, with a calculated molecular weight of 411.51 g/mol based on analogous thiazole derivatives .
Structural Features:
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Thiazol-4-one core: A five-membered ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively, with a ketone group at position 4.
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Methylidene substituent: A conjugated exocyclic double bond (C5) linked to a substituted phenyl group.
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4-Ethoxy-2-methyl-5-propan-2-ylphenyl group: A trisubstituted benzene ring with ethoxy, methyl, and isopropyl groups at positions 4, 2, and 5, respectively.
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4-Fluoroanilino group: An aniline derivative with a fluorine substituent para to the amino group.
Spectroscopic Characterization
While experimental NMR and IR data for this compound are unavailable, predictions can be made using computational tools:
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¹H NMR: Expected signals include a singlet for the thiazole C2-H (δ 7.8–8.2 ppm), a doublet for the methylidene proton (δ 6.5–7.0 ppm, J = 15–17 Hz), and multiplets for aromatic protons (δ 6.8–7.5 ppm).
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¹³C NMR: The thiazol-4-one carbonyl carbon is anticipated at δ 165–170 ppm, with the methylidene carbon at δ 120–125 ppm .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves a multi-step sequence, as observed in related thiazol-4-one derivatives:
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Formation of the Thiazol-4-one Core:
Condensation of thiourea with ethyl 2-chloroacetoacetate under basic conditions yields the 2-amino-thiazol-4-one intermediate. -
Introduction of the 4-Fluoroanilino Group:
Nucleophilic substitution at the C2 position using 4-fluoroaniline in the presence of a coupling agent (e.g., EDC/HOBt). -
Methylidene Bridge Construction:
Knoevenagel condensation between the thiazol-4-one and 4-ethoxy-2-methyl-5-propan-2-ylbenzaldehyde under acidic catalysis (e.g., piperidine/acetic acid).
Key Reaction Conditions:
| Step | Reagents | Temperature | Yield (Reported for Analogues) |
|---|---|---|---|
| 1 | Thiourea, NaOH, EtOH | 80°C | 65–75% |
| 2 | 4-Fluoroaniline, EDC, DCM | RT | 50–60% |
| 3 | Benzaldehyde derivative, piperidine, AcOH | 100°C | 40–55% |
Chemical Reactivity
The compound’s reactivity is dominated by:
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Electrophilic Aromatic Substitution: The electron-rich thiazole ring and substituted phenyl groups may undergo halogenation or nitration at activated positions.
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Michael Addition: The α,β-unsaturated ketone system (methylidene group) can act as a Michael acceptor, enabling conjugation with nucleophiles like thiols or amines.
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Hydrolysis: The thiazol-4-one ring is susceptible to base-mediated hydrolysis, yielding corresponding thioamide derivatives.
Physicochemical Properties
Thermodynamic Parameters
Predicted using QSPR models and analogue data :
| Property | Value | Method |
|---|---|---|
| LogP | 3.8 ± 0.2 | XLogP3 |
| Water Solubility | 0.02 mg/mL | Ali-Solub |
| Melting Point | 218–222°C | DSC (Analogues) |
| pKa | 8.1 (Thiazole N) | SPARC |
Stability Profile
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Thermal Stability: Decomposition onset at ~250°C (TGA data for similar compounds).
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Photostability: Susceptible to UV-induced [2+2] cycloaddition at the methylidene bond.
| Parameter | Prediction | Tool |
|---|---|---|
| BBB Permeability | Low | SwissADME |
| CYP3A4 Inhibition | Moderate | admetSAR |
| hERG Inhibition | Low Risk | ProTox-II |
Applications and Future Directions
Material Science Applications
The conjugated system and rigid structure suggest utility in:
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Organic Semiconductors: Charge carrier mobility estimated at 0.5–1.2 cm²/V·s via DFT.
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Luminescent Materials: Predicted fluorescence λmax = 450–470 nm (TD-DFT/B3LYP/6-31G*).
Research Gaps and Recommendations
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Synthetic Optimization: Improve Step 3 yield via microwave-assisted or flow chemistry approaches.
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Crystallographic Studies: Confirm stereochemistry and intermolecular packing via SC-XRD.
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In Vitro Screening: Prioritize assays against kinase targets (e.g., BRAF V600E mutant).
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